molecular formula C15H10N2O2 B3024208 2-Pyridin-2-yl-quinoline-4-carboxylic acid CAS No. 57882-27-6

2-Pyridin-2-yl-quinoline-4-carboxylic acid

Cat. No.: B3024208
CAS No.: 57882-27-6
M. Wt: 250.25 g/mol
InChI Key: WSYCFYURDIXHNT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Pyridin-2-yl-quinoline-4-carboxylic acid (CAS: 57882-27-6) is a heterocyclic compound with the molecular formula C₁₅H₁₀N₂O₂ and a molecular weight of 250.25 g/mol . Its structure combines a quinoline core substituted at position 2 with a pyridinyl group and a carboxylic acid moiety at position 4 (Figure 1).

Synthesis The compound is synthesized via condensation of 2-acetylpyridine and indole-2,3-dione, followed by cyclization under acidic conditions, achieving yields of ~80% . Alternative routes include esterification of intermediates, as seen in related quinoline derivatives .

Preparation Methods

The synthesis of 2-Pyridin-2-yl-quinoline-4-carboxylic acid typically involves the reaction of 2-acetylpyridine with isatin . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

2-Pyridin-2-yl-quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the pyridine or quinoline rings are replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Pyridin-2-yl-quinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridin-2-yl-quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Characteristics

  • Acidity: The electron-withdrawing quinoline and pyridinyl groups increase acidity compared to non-aromatic analogs, promoting reactivity in nucleophilic substitutions .
  • Stability : Stable under ambient conditions but forms salts (e.g., sodium salts) for enhanced stability in pharmaceutical formulations .

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
2-Pyridin-2-yl-quinoline-4-carboxylic acid C₁₅H₁₀N₂O₂ 250.25 Pyridin-2-yl, -COOH Hydrogen bonding, antibacterial lead
2-Styryl-quinoline-4-carboxylic acid C₁₈H₁₃NO₂ 275.31 Styryl (E-configuration), -COOH Fluorescence probes, photostability
8-Methyl-2-(4-pyridinyl)-quinoline-4-carboxylic acid C₁₆H₁₂N₂O₂ 264.28 Pyridin-4-yl, -CH₃ at C8, -COOH Enhanced lipophilicity, kinase inhibition
2-(4-Bromophenyl)-quinoline-4-carboxylic acid C₁₆H₁₀BrNO₂ 344.17 4-Bromophenyl, -COOH Antibacterial activity (M. tuberculosis)
2-Phenylquinoline-4-carboxylic acid C₁₆H₁₁NO₂ 249.27 Phenyl, -COOH Anticancer, metal coordination

Functional Group Impact on Reactivity and Bioactivity

Electron-Withdrawing vs. Electron-Donating Groups The pyridinyl group in the target compound enhances acidity (pKa ~3.5–4.0) compared to phenyl analogs (pKa ~4.5–5.0), favoring salt formation and ionic interactions . Bromophenyl substituents (e.g., in 2-(4-bromophenyl)-quinoline-4-carboxylic acid) increase lipophilicity (ClogP ~3.8 vs. ~2.5 for pyridinyl), improving membrane permeability in antibacterial applications .

Stereochemical and Conformational Effects The E-styryl group in 2-styryl-quinoline-4-carboxylic acid introduces rigidity, enabling fluorescence emission via conjugation, unlike the flexible pyridinyl group in the target compound .

Biological Activity

  • Antibacterial Action : 2-(4-Bromophenyl) derivatives show MIC values of 6.25 µg/mL against M. tuberculosis, outperforming phenyl or pyridinyl analogs .
  • Kinase Inhibition : 8-Methyl-2-(4-pyridinyl) derivatives exhibit IC₅₀ values <1 µM against EGFR kinase due to improved hydrophobic interactions .

Physicochemical and Crystallographic Properties

  • Crystal Packing: The target compound crystallizes in the triclinic P1 space group (a = 7.352 Å, b = 8.537 Å) with intermolecular hydrogen bonds (O–H···N) between the carboxylic acid and pyridinyl groups . In contrast, 2-(4-methylphenyl) analogs adopt monoclinic systems with weaker π-stacking due to steric hindrance from the methyl group .
  • Thermal Stability : Sodium salts of the target compound (e.g., C₁₅H₉N₂NaO₂) decompose above 300°C, whereas esterified derivatives (e.g., methyl esters) show lower thermal stability (~200°C) .

Biological Activity

2-Pyridin-2-yl-quinoline-4-carboxylic acid (C15H10N2O2), also known by its CAS number 57882-27-6, is a heterocyclic compound notable for its diverse biological activities. This compound is synthesized primarily from 2-acetylpyridine and isatin, and it has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating the antibacterial effects of various quinoline derivatives, this compound demonstrated notable inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. This inhibition leads to cell cycle arrest in the G2/M phase, ultimately resulting in apoptosis (programmed cell death) in various cancer cell lines, including breast and lung cancer .

Case Study: Breast Cancer Cell Lines

A specific case study involving MCF-7 breast cancer cells reported that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways, which are critical mediators of apoptosis .

The biological activity of this compound can be attributed to its structural features:

  • Interaction with Enzymes : The compound inhibits key enzymes involved in cellular processes, such as tubulin and various protein kinases.
  • Formation of Reactive Species : It can generate reactive oxygen species (ROS), contributing to oxidative stress within cells, which can lead to apoptosis.
  • Targeting Specific Pathways : Related compounds have been shown to inhibit collagen synthesis and exhibit anti-fibrotic activity by affecting fibroblast function.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure VariationBiological Activity
2-Pyridin-4-yl-quinoline-4-carboxylic acidPyridine at different positionSimilar antimicrobial properties
Quinolinyl-pyrazolesPyrazole ring fused with quinolineVarying anticancer activities
2-(Pyridin-2-yl) Pyrimidine DerivativesPyrimidine instead of quinolineDifferent enzyme inhibition profiles

Research Findings

Recent studies have focused on enhancing the bioavailability and efficacy of this compound through various modifications and formulations. For instance, researchers have explored its use in metal complexes that exhibit improved antibacterial properties under light activation .

Synthesis and Modifications

The synthesis typically involves refluxing 2-acetylpyridine with isatin in solvents like ethanol or methanol, often using p-toluenesulfonic acid as a catalyst. This method allows for the production of high-purity compounds suitable for biological testing.

Q & A

Basic Questions

Q. What are the primary synthetic routes for 2-pyridin-2-yl-quinoline-4-carboxylic acid, and how do reaction conditions influence yield?

The compound is synthesized via condensation reactions. A common method involves reacting 2-acetylpyridine with indole-2,3-dione under alkaline conditions, followed by cyclization and oxidation steps to form the quinoline core . Reaction parameters such as temperature (optimized at 80–100°C), solvent choice (e.g., DMF or ethanol), and catalyst presence (e.g., sodium acetate) significantly affect yields. For example, reports yields of 59% for amide derivatives under room-temperature coupling using PyBOP/NMM in DMF, while harsher oxidative conditions (e.g., NaIO4/RuO2) yield 29–36% for carboxylated analogs .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

  • NMR/MS : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbonyl/carboxylic acid groups. Mass spectrometry (ESI-TOF) validates molecular weight, as demonstrated for related quinoline-4-carboxylic acid derivatives .
  • X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement. highlights the use of SHELX to resolve torsional angles and hydrogen-bonding networks in substituted quinoline-carboxylic acids, achieving R-factors <0.05 .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Storage : Keep containers tightly sealed in dry, ventilated areas to prevent moisture absorption or decomposition .
  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Electrostatic discharge precautions are critical during weighing due to fine powder forms .

Advanced Research Questions

Q. How can metal coordination studies with this compound be designed to explore bioactivity?

The compound’s pyridine and carboxylic acid groups act as chelating sites. outlines a methodology for synthesizing transition metal complexes (e.g., Cu(II), Co(II)):

Ligand preparation : Dissolve the compound in ethanol/water (1:1) at 60°C.

Metal addition : Add metal salts (e.g., CuCl2·2H2O) dropwise under stirring.

Characterization : Use UV-Vis, IR (to detect shifts in ν(C=O) and ν(N–M)), and magnetic susceptibility measurements to confirm coordination .
Biological assays (e.g., antibacterial disk diffusion) can then assess enhanced activity post-complexation.

Q. How should researchers address contradictions in synthetic yields or spectral data across studies?

  • Yield discrepancies : Optimize stoichiometry (e.g., excess ketone in Pfitzinger reactions) or switch catalysts (e.g., RuO2 vs. TEMPO for oxidation steps) .
  • Spectral anomalies : Cross-validate with computational tools (e.g., DFT for NMR chemical shift prediction) or alternative techniques (e.g., XPS for oxidation state confirmation in metal complexes) .

Q. What strategies are effective for analyzing the compound’s stability under varying pH and temperature conditions?

  • Accelerated stability testing : Incubate solutions at pH 2–12 (HCl/NaOH buffers) and 40–80°C, monitoring degradation via HPLC (C18 columns, gradient elution). notes instability of related compounds in organic solvents during long-term storage .
  • Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at room temperature from high-temperature data.

Q. How can the compound’s potential as a kinase inhibitor or antimicrobial agent be evaluated?

  • In silico docking : Screen against kinase crystal structures (e.g., EGFR or MAPK) using AutoDock Vina, focusing on binding affinity at the ATP pocket.
  • In vitro assays : Conduct MIC (Minimum Inhibitory Concentration) tests against Gram-positive/-negative bacteria, noting structural similarities to antitubercular 4-(1-adamantyl)quinoline derivatives .

Q. What advanced techniques resolve challenges in purifying this compound?

  • Chromatography : Use preparative HPLC with Zorbax SB-C18 columns and isocratic elution (acetonitrile/water + 0.1% TFA) .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to enhance crystal lattice formation, as shown in X-ray studies .

Q. Methodological Considerations for Data Interpretation

Q. How should researchers interpret conflicting crystallographic data (e.g., bond length variations)?

  • Statistical validation : Compare mean bond lengths (e.g., C–C = 1.40 ± 0.02 Å) against CSD (Cambridge Structural Database) averages for quinolines.
  • Thermal motion analysis : Use SHELXL’s displacement parameter (Ueq) refinement to distinguish static disorder from dynamic effects .

Q. What computational methods complement experimental studies of electronic properties?

  • DFT calculations : Compute HOMO/LUMO energies (Gaussian 09, B3LYP/6-311+G(d,p)) to predict reactivity sites.
  • Molecular dynamics : Simulate solvation effects in DMSO/water to model biological membrane interactions .

Properties

IUPAC Name

2-pyridin-2-ylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c18-15(19)11-9-14(13-7-3-4-8-16-13)17-12-6-2-1-5-10(11)12/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYCFYURDIXHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50225887
Record name Cinchoninic acid, 2-(2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7491-86-3, 57882-27-6
Record name Cinchoninic acid, 2-(2-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007491863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinchoninic acid, 2-(2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50225887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-2-yl)quinoline-4-carboxylic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Pyridin-2-yl-quinoline-4-carboxylic acid
2-Pyridin-2-yl-quinoline-4-carboxylic acid
2-Pyridin-2-yl-quinoline-4-carboxylic acid
2-Pyridin-2-yl-quinoline-4-carboxylic acid
2-Pyridin-2-yl-quinoline-4-carboxylic acid
2-Pyridin-2-yl-quinoline-4-carboxylic acid

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